

synonyms for 2-Fluoro-DL-phenylglycine like (2-Fluorophenyl)glycine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-DL-phenylglycine

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An In-depth Technical Guide to 2-Fluoro-DL-phenylglycine

This guide provides a comprehensive overview of **2-Fluoro-DL-phenylglycine**, a fluorinated, non-proteinogenic α -amino acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the application of fluorinated amino acids in peptide synthesis and medicinal chemistry. The strategic introduction of fluorine into amino acid structures is a mature strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.^{[1][2]}

Synonyms and Chemical Identifiers

2-Fluoro-DL-phenylglycine is known by several alternative names and is registered under various chemical identifiers. This information is crucial for accurate sourcing and literature searches.

Identifier Type	Identifier
Common Synonyms	(2-Fluorophenyl)glycine[3], 2-Fluoro-DL- α -phenylglycine[3][4], alpha-amino-2-fluorobenzeneacetic acid[3]
CAS Number	84145-28-8[3][4]
Molecular Formula	C ₈ H ₈ FNO ₂ [4] or FC ₆ H ₄ CH(NH ₂)COOH[3]
Molecular Weight	169.15 g/mol [3][4]
MDL Number	MFCD00042726[3]
Beilstein/REAXYS	3031716[3]
PubChem Substance ID	24852571[3]

Physicochemical Properties

The physical and chemical properties of **2-Fluoro-DL-phenylglycine** are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.

Property	Value
Appearance	White to almost white powder or crystal
Melting Point	290 °C (sublimes) (lit.)[3][5]
Assay (Purity)	≥98%[3]
InChI	1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)[3]
SMILES	NC(C(=O)=O)c1ccccc1F[3]
Storage Class	11 - Combustible Solids[3]

Applications in Research and Drug Development

Fluorine-containing amino acids like **2-Fluoro-DL-phenylglycine** are of significant interest in medicinal chemistry. The introduction of fluorine can modulate the electronic properties and conformational preferences of peptides, potentially leading to enhanced biological activity and stability.^[6] **2-Fluoro-DL-phenylglycine** is primarily used as a building block in peptide synthesis.^[3] Its incorporation into peptide chains can influence receptor binding and enzymatic resistance.

Phenylglycine-type amino acids are found in a variety of peptide natural products, including antibiotics.^[7] The synthesis of peptides containing such non-standard amino acids is a key area of research for developing novel therapeutic agents.^{[6][7]}

Experimental Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the manual solid-phase synthesis of a peptide incorporating a Boc-protected DL-phenylglycine residue. This protocol can be adapted for **2-Fluoro-DL-phenylglycine**.

Materials and Reagents:

- Merrifield or PAM Resin
- Boc-DL-phenylglycine (or Boc-**2-Fluoro-DL-phenylglycine**)
- Dichloromethane (DCM)
- Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling Reagent (e.g., HBTU, HATU)
- Hydrofluoric Acid (HF)
- Anisole or p-Cresol (scavengers)

- Diethyl ether

Protocol Steps:

- Resin Preparation:

- Swell the Merrifield or PAM resin in DCM in a reaction vessel for 30-60 minutes with gentle agitation.[8]
- Drain the DCM.[8]
- Load the first C-terminal Boc-protected amino acid onto the resin.[8]

- Peptide Chain Elongation (Single Cycle for **2-Fluoro-DL-phenylglycine**):

- Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat again with 50% TFA in DCM for 20-30 minutes with agitation to remove the Boc protecting group.[8] Wash the resin thoroughly with DCM.[8]
- Neutralization: Wash the resin twice with 5-10% DIEA in DCM or DMF for 5-10 minutes each time.[8]
- Coupling: In a separate vessel, dissolve Boc-**2-Fluoro-DL-phenylglycine** (2-4 equivalents) and a coupling reagent like HBTU (2-4 equivalents) in DMF.[8] Add DIEA to activate the amino acid.[8] Add this solution to the resin and agitate for 2-4 hours.[8] A longer coupling time or a second coupling step may be necessary due to potential steric hindrance.[8] Monitor the reaction completion with a ninhydrin test.[8]

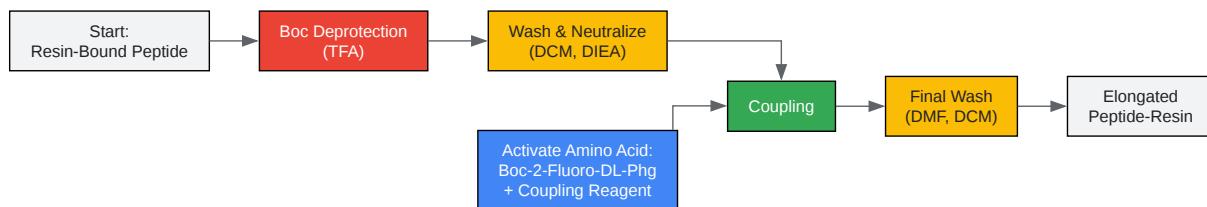
- Cleavage and Deprotection:

- After the full peptide sequence is assembled, dry the peptide-resin.
- In a specialized HF cleavage apparatus, add a scavenger like anisole.[8]
- Cool the reaction vessel to between -5 and 0°C and carefully add anhydrous HF.[8]
- Stir the mixture at 0°C for 1-2 hours.[8]

- Evaporate the HF under a vacuum.[8]
- Peptide Precipitation and Washing:
 - Wash the resulting mixture with cold diethyl ether to precipitate the crude peptide.[8]
 - Filter and dry the crude peptide.[8] Further purification is typically performed using techniques like HPLC.

Workflow Visualization

The following diagram illustrates the general workflow for incorporating a non-standard amino acid, such as **2-Fluoro-DL-phenylglycine**, into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS).



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- To cite this document: BenchChem. [synonyms for 2-Fluoro-DL-phenylglycine like (2-Fluorophenyl)glycine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296894#synonyms-for-2-fluoro-dl-phenylglycine-like-2-fluorophenyl-glycine]

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